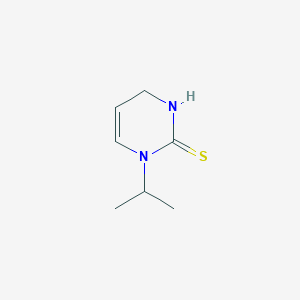
1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione, a compound derived from the Biginelli reaction, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and receptor antagonist properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thione functional group at the 2-position of the pyrimidine ring. Its molecular formula is C8H12N2S, and it exhibits unique properties that contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A structure-activity relationship (SAR) analysis revealed that certain modifications enhance antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects on melanoma A375 cells, one derivative exhibited an IC50 value of 1.71 ± 0.58 µM, indicating significant activity. The selectivity index (SI) was calculated to be 21.09, demonstrating a favorable therapeutic window for this compound against cancer cells compared to normal cells .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 1.71 ± 0.58 | 21.09 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been documented. A study evaluated its derivatives against common pathogenic bacteria.
Results of Antimicrobial Evaluation
The minimum inhibitory concentrations (MIC) were determined for several strains:
| Pathogen | MIC (μg/ml) |
|---|---|
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Staphylococcus aureus | 32 |
Notably, the highest inhibitory activity was observed against Gram-negative bacteria, particularly E. coli and P. aeruginosa, suggesting a broad spectrum of antimicrobial action .
Receptor Antagonist Activity
The compound's potential as an antagonist at adenosine receptors has been explored as well. In vitro studies indicated that derivatives of 3,4-dihydropyrimidin-2(1H)-thione exhibited submicromolar affinity for A2B adenosine receptors.
Binding Affinity Data
The binding affinities (Ki values) of selected compounds are summarized below:
| Compound | Ki (nM) |
|---|---|
| Derivative A | 39.6 |
| Derivative B | 23.6 |
These findings suggest that modifications at specific positions on the pyrimidine ring can significantly influence receptor binding affinity and selectivity .
The biological activities of this compound are believed to be mediated through various mechanisms:
Anticancer Mechanism:
- Induction of apoptosis in cancer cells.
- Inhibition of mitotic progression.
Antimicrobial Mechanism:
- Disruption of bacterial cell wall synthesis.
- Interference with metabolic pathways in pathogens.
Receptor Antagonism:
- Competitive inhibition at adenosine receptors leading to altered cellular signaling pathways.
科学的研究の応用
Synthesis of 1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione
The synthesis of this compound typically involves the Biginelli reaction, a well-known method for producing dihydropyrimidine derivatives. This reaction combines an aldehyde, a β-ketoester (or acetoacetate), and thiourea under acidic conditions. Recent studies have highlighted various catalysts that enhance the efficiency of this reaction, such as trichloroacetic acid and montmorillonite K10 .
Table 1: Summary of Synthesis Methods
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Trichloroacetic acid | Solvent-free at 70°C | High | |
| Fe+3-Montmorillonite K10 | Grinding method | Moderate | |
| Phosphate compounds | Reflux in ethanol | High |
Biological Activities
The biological activities of this compound derivatives are extensive and include:
Antifilarial Activity
Research has indicated that derivatives of dihydropyrimidines exhibit significant antifilarial properties. For instance, certain synthesized compounds demonstrated complete loss of motility in Brugia malayi at concentrations as low as 50 μM . This suggests potential therapeutic applications in treating filariasis.
Anticonvulsant Activity
Studies have shown that some dihydropyrimidine derivatives possess anticonvulsant properties. In experimental models using albino mice, compounds were evaluated for their efficacy against induced seizures. Notably, several derivatives exhibited potent activity comparable to established anticonvulsants like phenytoin and carbamazepine .
Antitumor Activity
Dihydropyrimidinones have been identified as novel A2B receptor antagonists with potential antitumor effects. A study reported that certain derivatives displayed submicromolar affinity towards A2B adenosine receptors, suggesting their role in cancer therapy .
Table 2: Summary of Biological Activities
Medicinal Applications
The medicinal applications of this compound are primarily driven by its biological activities:
- Antifilarial Drugs : The effectiveness against filarial infections positions these compounds as candidates for drug development targeting parasitic diseases.
- Anticonvulsants : The demonstrated anticonvulsant activity suggests potential for developing new treatments for epilepsy and seizure disorders.
- Cancer Therapeutics : The ability to selectively target A2B receptors opens avenues for research into cancer treatments that exploit this pathway.
特性
IUPAC Name |
3-propan-2-yl-1,6-dihydropyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-5-3-4-8-7(9)10/h3,5-6H,4H2,1-2H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFXKPIZNDEJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CCNC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













